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Compound of Interest

Compound Name: 8-AZido-octanoyl-OSu

Cat. No.: B15566161 Get Quote

Introduction to 8-Azido-octanoyl-OSu
8-Azido-octanoyl-OSu, also known as 8-Azidooctanoic acid N-hydroxysuccinimide ester, is a

chemical tool that bridges conventional amine chemistry with the powerful and specific field of

"click chemistry". It possesses two key functional groups:

An N-hydroxysuccinimide (NHS) ester: This group reacts efficiently with primary amines,

such as the side chain of lysine residues and the N-terminus of proteins, to form stable

amide bonds.[1][2][3]

A terminal azide (N₃) group: This small, bioorthogonal handle remains inert during the initial

conjugation step and is poised for highly specific ligation reactions with alkyne-containing

molecules.[4][5]

This dual functionality allows for a precise, two-step labeling strategy. First, the biomolecule of

interest is tagged with an azide group using the NHS ester. Second, a probe molecule

containing a compatible alkyne or cyclooctyne group is "clicked" onto the azide, enabling the

attachment of various functionalities like fluorophores, biotin tags, or therapeutic drug payloads.

[1][2]

Core Properties and Specifications
The physical and chemical properties of the parent compound, 8-Azidooctanoic acid, are

summarized below. These characteristics are fundamental to its handling, storage, and

reactivity in experimental settings.
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Property Value Source

Chemical Formula C₈H₁₅N₃O₂ [6]

Molecular Weight 185.22 g/mol [6]

CAS Number 217180-76-2 [4][6]

Appearance Crystalline solid or oil

Solubility
Soluble in organic solvents

(DMSO, DMF)
[3]

Storage Conditions Store at -20°C, desiccated.[3]

Note: The properties listed are for the parent carboxylic acid. The OSu ester is moisture-

sensitive and should be handled accordingly to prevent hydrolysis.[3][7]

Mechanism of Bioconjugation
The utility of 8-Azido-octanoyl-OSu lies in its sequential and orthogonal reaction capabilities.

Step 1: Amine Acylation
The bioconjugation process begins with the reaction of the NHS ester with primary amines on

the target biomolecule.

Reaction Specificity: NHS esters are highly reactive towards nucleophilic primary amines

found on lysine residues and the N-termini of proteins.[1][8] While reactions with other

nucleophilic residues like serine, threonine, and tyrosine can occur, they are generally less

significant under controlled conditions.[8][9]

Optimal Conditions: This reaction is most efficient in aqueous buffers at a slightly alkaline pH

of 7 to 9.[1][3] At this pH, a sufficient portion of the primary amines are deprotonated and

thus nucleophilic, while the rate of NHS ester hydrolysis remains manageable.[10][11]

Buffer Considerations: It is critical to avoid buffers containing primary amines, such as Tris

(tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target molecule
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for reaction with the NHS ester, reducing labeling efficiency.[3][7] Phosphate-buffered saline

(PBS) or bicarbonate buffers are recommended.[3][10]
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Figure 1: Workflow for NHS ester-mediated protein labeling.

Step 2: Bioorthogonal Click Chemistry
Once the azide handle is installed, it can be conjugated to a molecule containing a compatible

alkyne group. This is achieved via one of two primary "click chemistry" pathways.

This highly efficient reaction forms a stable triazole linkage between the azide-modified

biomolecule and a terminal alkyne probe.[1][12]

Catalyst: Requires a Copper(I) catalyst, typically generated in situ from a Cu(II) salt (e.g.,

CuSO₄) and a reducing agent (e.g., sodium ascorbate).[2]

Ligands: Copper-chelating ligands such as THPTA (tris(3-

hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-

yl)methyl)amine) are often used to stabilize the Cu(I) oxidation state and improve reaction

efficiency.[13][14]
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Applications: Due to the potential cytotoxicity of copper, CuAAC is primarily used for in vitro

conjugations of purified biomolecules.[15]

A major advancement in click chemistry, SPAAC eliminates the need for a cytotoxic copper

catalyst, making it ideal for applications in living systems.[13]

Mechanism: The reaction is driven by the high ring strain of a cyclooctyne derivative, such as

dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[4][16]

Biocompatibility: The absence of a copper catalyst makes SPAAC a truly bioorthogonal

reaction suitable for labeling molecules on the surface of or inside living cells.[15]

Kinetics: Reaction rates are generally very fast at room temperature, leading to high yields of

the conjugated product.
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Figure 2: Click chemistry pathways for azide modification.

Experimental Protocols
The following sections provide detailed methodologies for labeling a protein with 8-Azido-
octanoyl-OSu and subsequent conjugation via CuAAC or SPAAC.

Protocol 1: Protein Labeling with 8-Azido-octanoyl-OSu
This protocol details the first step: installing the azide handle onto the target protein.

A. Materials Required

Protein of interest (1-10 mg/mL)

8-Azido-octanoyl-OSu

Reaction Buffer: Amine-free buffer, e.g., 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-

8.0.[3]

Solvent: Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[3]

Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette appropriate for the

protein size.[2]

B. Procedure

Prepare Protein: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10

mg/mL. If the protein is in an incompatible buffer (e.g., Tris), exchange it into the Reaction

Buffer using a desalting column or dialysis.[3]

Prepare Crosslinker Stock: Immediately before use, prepare a 10 mM stock solution of 8-
Azido-octanoyl-OSu in anhydrous DMSO or DMF. Do not store the stock solution, as the

NHS ester hydrolyzes in the presence of moisture.[3]

Calculate Reagent Volume: Determine the volume of the crosslinker stock solution needed. A

10- to 20-fold molar excess of the reagent over the protein is a common starting point.[3] The

optimal ratio may need to be determined empirically.
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Reaction: Add the calculated volume of the crosslinker stock solution to the protein solution

while gently vortexing. Ensure the final concentration of organic solvent does not exceed

10% of the total reaction volume.[3]

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on

ice.[3] Incubation on ice may help preserve the stability of sensitive proteins.

Purification: Remove excess, non-reacted 8-Azido-octanoyl-OSu and the NHS byproduct

by passing the reaction mixture through a desalting column or by dialyzing against an

appropriate buffer (e.g., PBS).

Characterization (Optional): The degree of labeling can be confirmed by mass spectrometry.

The azide-labeled protein is now ready for click chemistry or can be stored under conditions

optimal for the native protein.[2]

Protocol 2: Conjugation via CuAAC (Click Reaction)
This protocol describes the conjugation of an alkyne-containing probe to the azide-labeled

protein.

A. Materials Required

Azide-labeled protein

Alkyne-containing probe (e.g., alkyne-fluorophore)

Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in water)

Sodium Ascorbate solution (e.g., 500 mM in water, prepare fresh)[2]

Copper Ligand (e.g., 100 mM THPTA in water)

DMSO (for dissolving the probe if necessary)

Desalting column or dialysis equipment

B. Procedure
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Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein (final

concentration ~1-5 mg/mL), the alkyne-probe (2- to 5-fold molar excess over the protein),

and the THPTA ligand (final concentration ~1 mM).[2]

Prepare Catalyst: In a separate tube, premix the CuSO₄ solution (to a final concentration of 1

mM) and the freshly prepared sodium ascorbate solution (to a final concentration of 5 mM).

[2]

Initiate Reaction: Add the CuSO₄/sodium ascorbate mixture to the protein solution to start the

click reaction.[2]

Incubation: Incubate for 1-2 hours at room temperature. If using a light-sensitive probe,

protect the reaction from light.[2]

Purification: Purify the final conjugate from excess reagents and catalyst using a desalting

column or dialysis.

Characterization: Analyze the final product by methods such as SDS-PAGE (to observe a

mobility shift) and UV-Vis spectrophotometry (to determine labeling efficiency if using a

chromophore/fluorophore).

Protocol 3: Conjugation via SPAAC (Copper-Free Click
Reaction)
This protocol is for conjugating a strained-cyclooctyne probe to the azide-labeled protein.

A. Materials Required

Azide-labeled protein

Cyclooctyne probe (e.g., DBCO-drug linker)

Reaction Buffer (e.g., PBS, pH 7.4)[16]

DMSO (for dissolving the probe if necessary)

Desalting column or dialysis equipment
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B. Procedure

Prepare Probe Stock: Prepare a stock solution of the DBCO- or BCN-containing probe in

DMSO (e.g., 20-30 mM).[16]

Reaction: To the azide-functionalized protein in Reaction Buffer, add the cyclooctyne probe

stock solution. A 3- to 20-fold molar excess of the probe is typically used.[16] The final

DMSO concentration should ideally be kept below 5-10%.

Incubation: Incubate the reaction for 2-4 hours at room temperature.[12] Some reactions

may be performed overnight at 4°C for sensitive proteins or to ensure complete reaction.

Purification: Remove the excess probe using a desalting column or dialysis.[16]

Characterization: Analyze the final conjugate as described for the CuAAC protocol.

Comparative Data and Applications
The choice between CuAAC and SPAAC depends entirely on the experimental context,

particularly the tolerance of the system to copper.

Feature
Copper-Catalyzed
(CuAAC)

Strain-Promoted (SPAAC)

Catalyst
Cu(I), generated from Cu(II) +

reducing agent.[13]
None required.

Biocompatibility
Limited; copper is toxic to living

cells.[15]

High; suitable for in vivo and

live-cell labeling.[13]

Reaction Speed
Very fast with appropriate

ligands.[13]

Fast, dependent on the

specific cyclooctyne used.[13]

Required Probe Terminal Alkyne
Strained Cyclooctyne (e.g.,

DBCO, BCN).[4][16]

Primary Use Case
In vitro conjugation of purified

molecules.[12]

Live-cell imaging, in vivo

chemistry.[13]
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Applications in Research and Drug Development
The versatility of 8-Azido-octanoyl-OSu has led to its adoption in numerous advanced

applications:

Antibody-Drug Conjugates (ADCs): This linker is used to attach potent cytotoxic drugs to

monoclonal antibodies. The antibody targets a tumor-specific antigen, and after

internalization, the drug is released, minimizing systemic toxicity.[1][16] The click chemistry

step provides a reliable method for payload conjugation.

Proteomics and Activity-Based Protein Profiling (ABPP): Proteins can be tagged with the

azide handle in situ or in vitro, followed by conjugation to reporter tags (like biotin) for

enrichment and subsequent identification by mass spectrometry.[9]

Fluorescence Imaging: Fluorophores containing an alkyne or DBCO group can be attached

to azide-labeled biomolecules, enabling their visualization and tracking in fixed or living cells

(using SPAAC).[13]

Surface Immobilization: Biomolecules can be covalently attached to surfaces functionalized

with alkynes or cyclooctynes, which is useful for developing diagnostic arrays and

biosensors.[1]
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Figure 3: Logical workflow for Antibody-Drug Conjugate (ADC) synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne
Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

2. benchchem.com [benchchem.com]

3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

4. medchemexpress.com [medchemexpress.com]

5. benchchem.com [benchchem.com]

6. 8-Azidooctanoic Acid | C8H15N3O2 | CID 86700768 - PubChem
[pubchem.ncbi.nlm.nih.gov]

7. info.gbiosciences.com [info.gbiosciences.com]

8. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities -
PubMed [pubmed.ncbi.nlm.nih.gov]

9. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable
Hotspots - PMC [pmc.ncbi.nlm.nih.gov]

10. lumiprobe.com [lumiprobe.com]

11. mdpi.com [mdpi.com]

12. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]

13. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC
[pmc.ncbi.nlm.nih.gov]

14. researchgate.net [researchgate.net]

15. Bioconjugation application notes [bionordika.fi]

16. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [8-Azido-octanoyl-OSu for bioconjugation]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566161#8-
azido-octanoyl-osu-for-bioconjugation]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b15566161?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6310217/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6310217/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Protein_Labeling_with_Azido_NHS_Esters.pdf
https://fnkprddata.blob.core.windows.net/domestic/download/pdf/BRP_65254_17.pdf
https://www.medchemexpress.com/8-azido-octanoyl-osu.html
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Protein_Labeling_via_Azide_Mediated_Bioorthogonal_Chemistry.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/8-Azidooctanoic-Acid
https://pubchem.ncbi.nlm.nih.gov/compound/8-Azidooctanoic-Acid
https://info.gbiosciences.com/blog/how-to-determine-reactivity-of-nhs-esters-on-biotinylation-and-cross-linking-reagents
https://pubmed.ncbi.nlm.nih.gov/19132714/
https://pubmed.ncbi.nlm.nih.gov/19132714/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7771572/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7771572/
https://www.lumiprobe.com/protocols/nhs-ester-labeling
https://www.mdpi.com/2673-6918/3/3/35
https://www.creative-biolabs.com/bioconjugation/conjugation-based-on-click-chemistry.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC4331201/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4331201/
https://www.researchgate.net/publication/51494855_Increasing_the_Efficacy_of_Bioorthogonal_Click_Reactions_for_Bioconjugation_A_Comparative_Study
https://bionordika.fi/science-hub/articles/bioconjugation-application-notes
https://pmc.ncbi.nlm.nih.gov/articles/PMC7444748/
https://www.benchchem.com/product/b15566161#8-azido-octanoyl-osu-for-bioconjugation
https://www.benchchem.com/product/b15566161#8-azido-octanoyl-osu-for-bioconjugation
https://www.benchchem.com/product/b15566161#8-azido-octanoyl-osu-for-bioconjugation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566161?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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